molecular formula C17H33NOSSn B1358232 2-Ethoxy-5-(tributylstannyl)thiazole CAS No. 446285-61-6

2-Ethoxy-5-(tributylstannyl)thiazole

Cat. No.: B1358232
CAS No.: 446285-61-6
M. Wt: 418.2 g/mol
InChI Key: HKTFMFBUSSUPGJ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C17H33NOSSn and a molecular weight of 418.23 . It is a thiazole derivative that contains an ethoxy group and a tributylstannyl group. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

It is known to be used as a reagent for the arylation of thiazole by stille cross-coupling . This suggests that its target could be thiazole-containing compounds or proteins.

Mode of Action

The mode of action of 2-Ethoxy-5-(tributylstannyl)thiazole involves its use as a reagent in the Stille cross-coupling reaction . In this reaction, it likely acts as a source of the tributylstannyl group, which can be transferred to thiazole under appropriate conditions.

Biochemical Analysis

Biochemical Properties

2-Ethoxy-5-(tributylstannyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s tributylstannyl group is known to participate in Stille cross-coupling reactions, which are used to form carbon-carbon bonds . This interaction is crucial for the synthesis of complex organic molecules. Additionally, the thiazole ring in this compound can interact with various proteins and enzymes, potentially affecting their activity and function.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and enzymes can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects can vary depending on the type of cell and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s tributylstannyl group can form covalent bonds with carbon atoms in organic molecules, facilitating the formation of complex structures . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the thiazole ring can interact with nucleic acids, potentially affecting gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature but should be kept in a refrigerator to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cells, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. The compound’s tributylstannyl group can participate in Stille cross-coupling reactions, which are important for the synthesis of complex organic molecules . Additionally, the thiazole ring can interact with enzymes involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be affected by its localization within the cell, potentially leading to changes in cellular processes and biochemical reactions.

Preparation Methods

The synthesis of 2-Ethoxy-5-(tributylstannyl)thiazole typically involves the reaction of 2-ethoxythiazole with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

2-Ethoxy-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxy-5-(tributylstannyl)thiazole has several applications in scientific research, including:

Comparison with Similar Compounds

2-Ethoxy-5-(tributylstannyl)thiazole can be compared with other thiazole derivatives and organotin compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of the ethoxy group and the tributylstannyl group, which imparts specific reactivity and solubility properties that are valuable in organic synthesis and material science.

Properties

IUPAC Name

tributyl-(2-ethoxy-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTFMFBUSSUPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586030
Record name 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446285-61-6
Record name 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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